molecular formula C13H11IN2O B5338840 3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Cat. No.: B5338840
M. Wt: 338.14 g/mol
InChI Key: NPWDAYAYATYIJM-UHFFFAOYSA-N
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Description

3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the third position of the benzamide ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves the following steps:

    Iodination of Benzamide: The starting material, benzamide, undergoes iodination at the third position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of Pyridin-4-ylmethylamine: Pyridine is reacted with formaldehyde and a reducing agent like sodium borohydride to form pyridin-4-ylmethylamine.

    Amide Formation: The iodinated benzamide is then reacted with pyridin-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) or toluene.

Major Products

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction Products: Reduced derivatives with amine or alcohol groups.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is employed in studying the interactions with biological targets such as enzymes and receptors.

    Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a probe for investigating biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The iodine atom and the pyridin-4-ylmethyl group play crucial roles in binding to the active sites of enzymes or receptors. This binding can lead to the inhibition or activation of the target, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-BROMO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
  • 3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
  • 3-FLUORO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Uniqueness

3-IODO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties.

Properties

IUPAC Name

3-iodo-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWDAYAYATYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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